2,6-dichlorophenyl 2,5-dichlorobenzenesulfonate
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Overview
Description
2,6-dichlorophenyl 2,5-dichlorobenzenesulfonate is an organic compound characterized by the presence of two dichlorophenyl groups and a benzenesulfonate group. This compound is notable for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichlorophenyl 2,5-dichlorobenzenesulfonate typically involves the reaction of 2,6-dichlorophenol with 2,5-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,6-dichlorophenol+2,5-dichlorobenzenesulfonyl chloride→2,6-dichlorophenyl 2,5-dichlorobenzenesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,6-dichlorophenyl 2,5-dichlorobenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.
Electrophilic Aromatic Substitution: The dichlorophenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,6-dichlorophenol and 2,5-dichlorobenzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2,6-dichlorophenyl amine or 2,6-dichlorophenyl alcohol.
Electrophilic Aromatic Substitution: Products include nitrated or sulfonated derivatives of the original compound.
Hydrolysis: 2,6-dichlorophenol and 2,5-dichlorobenzenesulfonic acid.
Scientific Research Applications
2,6-dichlorophenyl 2,5-dichlorobenzenesulfonate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dichlorophenyl 2,5-dichlorobenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. The pathways involved may include signal transduction pathways where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichlorophenyl 2,5-dichlorobenzenesulfonate
- 2,6-dichlorophenyl 4,5-dichlorobenzenesulfonate
- 2,6-dichlorophenyl 2,4-dichlorobenzenesulfonate
Uniqueness
2,6-dichlorophenyl 2,5-dichlorobenzenesulfonate is unique due to the specific positioning of the chlorine atoms on the phenyl and benzenesulfonate groups. This positioning influences its reactivity and interaction with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
(2,6-dichlorophenyl) 2,5-dichlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O3S/c13-7-4-5-8(14)11(6-7)20(17,18)19-12-9(15)2-1-3-10(12)16/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMSIUKIJGWTTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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